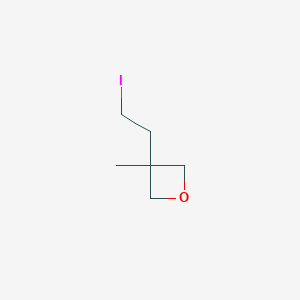

3-(2-Iodoethyl)-3-methyloxetane

Description

Overview of Oxetane (B1205548) Heterocycles in Organic Chemistry

Oxetanes are four-membered heterocyclic ethers that have emerged from relative obscurity to become a cornerstone in various chemical disciplines. beilstein-journals.orgontosight.ai Characterized by a strained four-membered ring containing one oxygen and three carbon atoms, these compounds exhibit a unique combination of chemical reactivity and metabolic stability. acs.orgnih.gov The inherent ring strain, estimated to be around 25.5 kcal/mol, makes them susceptible to ring-opening reactions, a feature that chemists can strategically exploit. beilstein-journals.org

Initially perceived as simple cyclic ethers, the study of oxetanes has revealed their profound impact on the physicochemical properties of larger molecules. nih.gov In medicinal chemistry, the incorporation of an oxetane motif can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability by serving as a non-classical isostere for commonly used groups like gem-dimethyl or carbonyl functionalities. beilstein-journals.orgnih.gov The three-dimensional and polar nature of the oxetane ring also allows for the exploration of new chemical space in drug discovery. nih.govnih.gov The synthesis of oxetanes can be achieved through various strategies, including intramolecular cyclizations (Williamson ether synthesis), acs.org [2+2] photocycloadditions (Paternò-Büchi reaction), and the ring expansion of epoxides. illinois.edumagtech.com.cn

Role of Halogenated Oxetanes as Synthetic Intermediates and Building Blocks

The introduction of a halogen atom onto the oxetane scaffold dramatically enhances its utility as a synthetic intermediate. acs.orgcymitquimica.com Halogenated oxetanes are valuable building blocks because the halogen serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups, enabling the rapid diversification of molecular structures. cymitquimica.com

The reactivity of the halogen is often influenced by its position on the ring or on a substituent attached to the ring. For instance, a halogen on a side chain, as in the case of 3-(halomethyl)-3-methyloxetane, allows for chemistry that preserves the oxetane ring, which can be desirable for its beneficial effects on drug-like properties. sigmaaldrich.com These halogenated intermediates are pivotal in constructing more complex molecules, including pharmaceuticals and advanced polymers. nih.govradtech.org The strategic manipulation of these strained, halogenated heterocycles continues to be an area of active research, with new methods for their synthesis and application regularly being developed. nih.govresearchgate.net

Specific Focus: 3-(2-Iodoethyl)-3-methyloxetane in Advanced Chemical Research

Within the class of halogenated oxetanes, this compound represents a highly specialized and reactive building block. The presence of a primary iodide at the terminus of an ethyl side chain at the 3-position of the oxetane ring makes it a potent electrophile for a variety of nucleophilic substitution reactions. The carbon-iodine bond is the weakest of the carbon-halogen bonds, rendering this compound particularly reactive and thus highly valuable for synthetic chemists.

This specific substitution pattern—a methyl group and an iodoethyl group at the same carbon—provides steric bulk around the oxetane ring, which can influence the conformation and binding of the parent molecule to biological targets. illinois.edu While extensive, specific research on this compound is still emerging, its structure suggests significant potential in the synthesis of novel probes for chemical biology and as a precursor for radiolabeling, given the availability of radioactive iodine isotopes. Its utility lies in the ability to introduce the 3-methyl-3-oxetanylmethyl-ethyl moiety into a target molecule, a group that can confer improved pharmacological properties.

The synthesis of this compound would likely proceed from the corresponding alcohol, 3-(2-hydroxyethyl)-3-methyloxetane, via an Appel reaction or by converting the alcohol to a better leaving group like a tosylate or mesylate, followed by substitution with iodide. The reactivity of the primary iodide allows for facile reaction with a diverse range of nucleophiles such as amines, thiols, and carbanions, making this compound a versatile tool for the construction of complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

84078-62-6 |

|---|---|

Molecular Formula |

C6H11IO |

Molecular Weight |

226.06 g/mol |

IUPAC Name |

3-(2-iodoethyl)-3-methyloxetane |

InChI |

InChI=1S/C6H11IO/c1-6(2-3-7)4-8-5-6/h2-5H2,1H3 |

InChI Key |

XSQQVGJMRHBMQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)CCI |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 2 Iodoethyl 3 Methyloxetane

Ring Strain and Associated Reactivity Profile of the Oxetane (B1205548) Core

The foundational aspect of 3-(2-Iodoethyl)-3-methyloxetane's reactivity lies in the inherent strain of its four-membered oxetane ring. Oxetanes, as cyclic ethers, possess significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of highly reactive epoxides (27.3 kcal/mol) and substantially greater than that of their five-membered counterparts, tetrahydrofurans (5.6 kcal/mol). nih.govbeilstein-journals.org This strain arises from the deviation of the endocyclic bond angles from the ideal tetrahedral angle of 109.5°. nih.gov For instance, in unsubstituted oxetane, the C-O-C bond angle is approximately 90.2°, and the C-C-C angle is about 84.8°. acs.org This angular distortion leads to increased potential energy within the molecule, making it susceptible to reactions that relieve this strain.

The strained C-O-C bond also results in the exposure of the oxygen's lone pairs of electrons, enhancing its capacity to act as a hydrogen-bond acceptor and a Lewis base. nih.govacs.orgnih.gov This characteristic is crucial for its activation by Lewis or Brønsted acids, which facilitates nucleophilic attack and subsequent ring-opening. rsc.org While oxetanes are generally less reactive than epoxides, their heightened reactivity compared to larger cyclic ethers is a direct consequence of this ring strain. rsc.orgwikipedia.org However, the stability of the oxetane ring is also influenced by its substitution pattern. The presence of substituents at the 3-position, as in this compound, can sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital, thereby increasing its stability compared to unsubstituted oxetanes. nih.gov

Reactivity of the Iodoethyl Side Chain

The iodoethyl side chain in this compound introduces a second reactive site, offering a range of synthetic possibilities that are distinct from the chemistry of the oxetane ring. The carbon-iodine bond is relatively weak and polarized, making the terminal carbon atom electrophilic and the iodide a good leaving group.

Nucleophilic Substitution Reactions (S_N1, S_N2)

The iodoethyl group is a prime substrate for nucleophilic substitution reactions, which can proceed through either an S_N1 or S_N2 mechanism. ualberta.ca

S_N2 Reactions: Given that the iodine is attached to a primary carbon, the S_N2 pathway is generally favored. masterorganicchemistry.comlibretexts.org This mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group. libretexts.org The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgyoutube.com Stronger, less sterically hindered nucleophiles will favor the S_N2 reaction. The reaction proceeds with an inversion of stereochemistry at the reaction center. libretexts.orgorganic-chemistry.org

S_N1 Reactions: The S_N1 mechanism, which involves the formation of a carbocation intermediate, is less likely for a primary alkyl iodide like the iodoethyl group due to the instability of primary carbocations. ualberta.camasterorganicchemistry.com However, under conditions that favor carbocation formation, such as in the presence of a Lewis acid or in a polar protic solvent, an S_N1 pathway could potentially be induced. The rate of an S_N1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.comorganic-chemistry.org

The choice between S_N1 and S_N2 pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Factors Influencing S_N1 vs. S_N2 Reactions

| Factor | Favors S_N1 | Favors S_N2 |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF) |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |

Elimination Reactions

The iodoethyl side chain can also undergo elimination reactions, typically in the presence of a strong base, to form an alkene. ksu.edu.sa These reactions compete with nucleophilic substitution. ualberta.ca

E2 Reactions: The most probable elimination mechanism for a primary alkyl iodide is the E2 (bimolecular elimination) reaction. This is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), while the C-I bond breaks and a double bond is formed. lumenlearning.comlibretexts.org The rate of the E2 reaction is second-order, depending on the concentration of both the substrate and the base. ksu.edu.salumenlearning.com Strong, sterically hindered bases favor E2 elimination over S_N2 substitution. lumenlearning.com

E1 Reactions: The E1 (unimolecular elimination) mechanism, which proceeds through a carbocation intermediate, is generally not favored for primary alkyl halides. lumenlearning.com

According to Zaitsev's rule, when multiple alkene products are possible, the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgmasterorganicchemistry.com However, in the case of this compound, elimination would lead to a vinyl-substituted oxetane.

Organometallic Reactions (e.g., Cross-Coupling Precursors)

The iodoethyl group serves as an excellent precursor for the formation of organometallic reagents, which can then participate in cross-coupling reactions to form new carbon-carbon bonds. wikipedia.org For instance, it can react with metals like magnesium to form a Grignard reagent or with lithium to form an organolithium reagent.

These organometallic intermediates are highly valuable in synthesis. They can undergo coupling reactions with a variety of electrophiles. A particularly important class of reactions is palladium-catalyzed cross-coupling, such as the Suzuki, Negishi, and Stille couplings. libretexts.orgacs.org In these reactions, the organometallic derivative of this compound would be coupled with an organic halide or triflate in the presence of a palladium catalyst. libretexts.orgopenstax.org This allows for the introduction of aryl, vinyl, or other alkyl groups at the terminus of the side chain, significantly increasing the molecular complexity. organic-chemistry.org

Chemoselective Transformations and Functional Group Interconversions

The dual reactivity of this compound allows for chemoselective transformations, where one functional group reacts preferentially over the other. The choice of reagents and reaction conditions is critical to achieving this selectivity.

For example, a strong, soft nucleophile like a thiolate would likely favor an S_N2 reaction at the iodoethyl side chain, leaving the oxetane ring intact, especially at moderate temperatures. Conversely, treatment with a strong Lewis acid in the presence of a nucleophile would likely promote the ring-opening of the oxetane, as the Lewis acid would coordinate to the oxygen atom, activating the ring towards nucleophilic attack. rsc.org

It is also possible to perform functional group interconversions on the side chain. The iodide can be displaced by other functional groups such as azides, cyanides, or acetates through nucleophilic substitution. These new functional groups can then be further manipulated. For instance, an azide (B81097) can be reduced to an amine, or a cyanide can be hydrolyzed to a carboxylic acid.

Ring-Opening Polymerization Mechanisms of Oxetanes

The strained nature of the oxetane ring makes it susceptible to ring-opening polymerization (ROP). This process can proceed via cationic or, less commonly, anionic mechanisms. nih.gov

Cationic Ring-Opening Polymerization: This is the most common method for polymerizing oxetanes. nih.gov The polymerization is initiated by a cationic species, such as a proton from a strong acid or a Lewis acid complex. The initiator activates the oxygen atom of the oxetane, making the ring more susceptible to nucleophilic attack by another oxetane monomer. This process continues, leading to the formation of a polyether chain. For this compound, the resulting polymer would have a polyether backbone with pendant methyl and iodoethyl groups at every third carbon.

Anionic Ring-Opening Polymerization: While less effective for many oxetanes, anionic ROP can be achieved under specific conditions, often requiring strong bases and crown ethers as catalysts. radtech.org This mechanism involves a nucleophilic attack on one of the ring carbons by an anionic initiator, leading to ring opening and the formation of an alkoxide, which then propagates the polymerization.

The properties of the resulting polymer would be influenced by the pendant iodoethyl groups, which could be used for post-polymerization modifications through the reactions discussed in section 3.2.

Applications of 3 2 Iodoethyl 3 Methyloxetane in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The utility of 3-(2-iodoethyl)-3-methyloxetane as a building block stems from the orthogonal reactivity of its two key functional components: the oxetane (B1205548) ring and the iodoethyl side chain. The iodoethyl group provides a reactive handle for nucleophilic substitution, while the oxetane can be opened under specific conditions or incorporated as a stable structural motif. This dual functionality allows for its strategic insertion into complex molecules.

Assembly of Natural Products and Bioactive Molecules (e.g., Diumycinol)

Oxetane rings are increasingly recognized as important structural motifs in medicinal chemistry, capable of improving the physicochemical properties of drug candidates. While the direct application of this compound in the total synthesis of the antibiotic Diumycinol is not prominently documented in scientific literature rsc.org, the use of functionalized oxetanes in constructing other bioactive molecules is well-established. For instance, the synthesis of Oxetanocin, a nucleoside antibiotic with an embedded oxetane ring, was achieved using a Williamson etherification to form the core oxetane scaffold. acs.org This highlights the general strategy of using pre-functionalized precursors to build the oxetane core within a larger bioactive molecule. acs.org The 3,3-disubstituted pattern, as seen in this compound, is particularly valuable for creating spirocyclic junctions or introducing specific spatial arrangements in drug-like molecules. nih.gov

Precursor for Advanced Building Blocks

The true strength of this compound lies in its role as a precursor to a diverse range of other functionalized oxetane building blocks. sigmaaldrich.com The primary iodide is an excellent leaving group, making the side chain susceptible to facile nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, transforming the parent iodo-oxetane into tailored intermediates for specific synthetic needs. oup.comrsc.org

This versatility enables the creation of a library of oxetane derivatives from a single, common precursor. These new building blocks can then be used in drug discovery, materials science, and the synthesis of complex organic molecules. eur.nlklinger-lab.de The stability of the oxetane ring under many standard reaction conditions for modifying the side chain further enhances its utility. rsc.org

| Reagent | Resulting Functional Group | Product Name (Illustrative) | Potential Application |

|---|---|---|---|

| Sodium Azide (B81097) (NaN3) | Azide (-N3) | 3-(2-Azidoethyl)-3-methyloxetane | Click chemistry, synthesis of nitrogen-containing heterocycles |

| Sodium Cyanide (NaCN) | Nitrile (-CN) | 3-(3-Oxetan-3-yl)propanenitrile | Precursor for amines, carboxylic acids, amides |

| Ammonia (NH3) | Primary Amine (-NH2) | 2-(3-Methyloxetan-3-yl)ethan-1-amine | Pharmaceutical synthesis, ligand development |

| Sodium thiomethoxide (NaSMe) | Thioether (-SMe) | 3-(2-(Methylthio)ethyl)-3-methyloxetane | Synthesis of sulfur-containing compounds |

| Potassium Acetate (KOAc) | Ester (-OAc) | 2-(3-Methyloxetan-3-yl)ethyl acetate | Precursor to alcohols, protecting group strategies |

Utilization in Polymer Chemistry

In polymer science, this compound is a valuable monomer for producing functional polyethers. The high ring strain of the oxetane (approximately 107 kJ/mol) provides the thermodynamic driving force for ring-opening polymerization, which typically proceeds via a cationic mechanism. wikipedia.orgradtech.org

Monomer for Homo- and Co-polymerization

This compound can undergo cationic ring-opening polymerization to produce a homopolymer, poly(this compound). wikipedia.org This reaction is typically initiated by strong Lewis acids or photo-acid generators. radtech.orgradtech.org The resulting polymer features a flexible polyether backbone with pendant iodoethyl groups at every repeating unit.

Furthermore, it can be copolymerized with other cyclic ethers, such as tetrahydrofuran (B95107) (THF) or other substituted oxetanes. wikipedia.org Copolymerization is a powerful tool to tailor the properties of the final material, such as adjusting crystallinity, glass transition temperature, and solubility. wikipedia.org

Development of Functional Polyethers

The primary product of the polymerization of this compound is a highly functional polyether. The polyether backbone imparts properties such as flexibility and polarity, while the pendant iodoethyl groups serve as versatile handles for post-polymerization modification. This is a key strategy for creating advanced functional materials where the properties of a pre-formed polymer are altered through subsequent chemical reactions. The reactive C-I bond can be converted into a multitude of other functionalities, allowing for the synthesis of polymers with tailored properties for specific applications, such as materials for coatings, adhesives, or biomedical devices. mdpi.com

Integration into Advanced Polymeric Materials (e.g., Carborane-Oxetane Polymers)

A significant application of functional oxetane monomers is in the creation of high-performance polymers for specialized applications, such as energetic materials. dtic.mildtic.mil Oxetane monomers containing carborane cages have been synthesized and polymerized. dtic.mil Carboranes are exceptionally stable boron-carbon clusters that can enhance the thermal stability and energy content of polymers. nih.govnih.gov

In this context, an oxetane monomer with a reactive side chain, analogous to this compound, can be used to attach a carborane cage. The resulting carborane-oxetane monomer is then polymerized, typically via cationic ring-opening polymerization, to yield a polyether with a carborane group attached to each repeating unit. dtic.mil These polymers are investigated for use as advanced binders in solid rocket propellants, where the incorporation of boron can improve burning rates and the polymeric nature prevents migration of the additive within the propellant grain. dtic.mildtic.mil

| Monomer | Polymerization Type | Initiator/Catalyst | Resulting Polymer Structure | Key Feature |

|---|---|---|---|---|

| This compound | Cationic Ring-Opening Homopolymerization | Lewis Acids (e.g., BF3·OEt2) | Linear polyether with pendant -(CH2)2I groups | Reactive sites for post-polymerization modification |

| This compound + THF | Cationic Ring-Opening Copolymerization | Protonic or Lewis Acids | Random or block copolyether | Tunable thermal and mechanical properties |

| Carborane-functionalized Oxetane | Cationic Ring-Opening Polymerization | BF3·OEt2 | Polyether with pendant carborane cages | High thermal stability, energetic applications dtic.mil |

| 3-Ethyl-3-hydroxymethyloxetane | Cationic Ring-Opening Polymerization | Triflic Acid | Hyperbranched polyether polyol mdpi.com | Adhesive properties, high density of hydroxyl groups |

Applications in Medicinal Chemistry Research

The incorporation of the 3,3-disubstituted oxetane motif, as seen in this compound, is a strategic tool in drug discovery to enhance the properties of lead compounds. nih.gov The stability of the 3,3-disubstituted pattern allows the oxetane ring to be retained as a stable motif within a larger molecule, influencing its biological and physicochemical characteristics. doi.orgacs.org

Oxetanes as Bioisosteres and Replacement Groups

In medicinal chemistry, the concept of bioisosterism involves replacing one functional group with another to improve a molecule's properties without losing its desired biological activity. cambridgemedchemconsulting.com The 3,3-disubstituted oxetane moiety, such as the 3-methyl-3-substituted core of this compound, has been successfully employed as a bioisostere for several common functional groups. acs.org

Notably, it serves as a replacement for the gem-dimethyl group, which is often used to block metabolically susceptible positions in a drug candidate. nih.govacs.org While effective, the gem-dimethyl group increases the lipophilicity of a compound, which can negatively impact its pharmacokinetic profile. acs.org Replacing it with a 3,3-disubstituted oxetane can maintain or even enhance metabolic stability while mitigating the increase in lipophilicity. nih.gov

Furthermore, the oxetane ring is a recognized isostere for the carbonyl group due to similarities in their dipole moments, spatial orientation of lone pairs, and hydrogen bonding capabilities. acs.orgnih.gov This allows medicinal chemists to replace a potentially reactive or metabolically labile carbonyl group with a more stable oxetane ring, thereby improving the drug-like properties of the molecule. doi.orgresearchgate.net The 3,3-disubstitution pattern is crucial for this stability, as it sterically hinders the approach of nucleophiles to the C-O σ* antibonding orbital, thus preventing ring-opening reactions. nih.gov

| Common Functional Group | Bioisosteric Replacement | Key Advantages of Oxetane Replacement | Reference |

|---|---|---|---|

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Blocks metabolism without significantly increasing lipophilicity. | nih.govacs.org |

| Carbonyl | Increases metabolic stability while maintaining key electronic features. | acs.orgnih.gov |

Strategies for Modulating Physicochemical Properties

The introduction of a 3,3-disubstituted oxetane into a drug candidate can profoundly influence its physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govdrugbank.com The highly polar yet non-basic nature of the oxetane ring can lead to a significant improvement in aqueous solubility, a common hurdle in drug development. Studies have shown that replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000, depending on the molecular context.

The oxetane moiety also imparts a higher degree of three-dimensionality to a molecule, which can be advantageous for exploring new chemical space and improving target binding selectivity. nih.gov This increased sp³ character is a desirable trait in modern drug discovery. nih.gov

| Physicochemical Property | Effect of 3,3-Disubstituted Oxetane Incorporation | Mechanism/Reason | Reference |

|---|---|---|---|

| Aqueous Solubility | Generally increased | Introduction of a polar, hydrogen bond-accepting group. | |

| Lipophilicity (LogP/LogD) | Generally decreased or favorably modulated | Replacement of lipophilic groups (e.g., gem-dimethyl) with a more polar motif. | nih.gov |

| Metabolic Stability | Often improved | Blocking of metabolically labile sites. | nih.gov |

| Basicity (pKa) of Proximal Amines | Decreased | Inductive electron-withdrawing effect of the oxetane oxygen. | nih.gov |

| Molecular Shape | Increased three-dimensionality (sp³ character) | Introduction of a rigid, non-planar ring system. | nih.gov |

Design of Oxetane-Based Scaffolds for Chemical Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery, enabling high-throughput screening to identify new hit compounds. openaccessjournals.com this compound is an ideal building block for the construction of such libraries. rsc.orgchemrxiv.org Its 3,3-disubstituted oxetane core provides a stable, drug-like scaffold that can be systematically elaborated. researchgate.net

The iodoethyl group serves as a versatile chemical handle for a wide range of synthetic transformations. The carbon-iodine bond can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of substituents and the connection of the oxetane scaffold to other molecular fragments, thereby rapidly generating a library of diverse compounds. researchgate.net The availability of robust synthetic methods for producing novel 3,3-disubstituted oxetane building blocks further facilitates their use in creating extensive and chemically diverse libraries for screening. rsc.orgchemrxiv.org

Radiochemistry and Isotope Labeling Applications

The presence of an iodine atom in this compound makes it a highly valuable precursor for applications in radiochemistry and molecular imaging. nih.gov Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are widely used in nuclear medicine for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govnih.gov

The iodoethyl group provides a site for the direct introduction of a radioactive iodine isotope. This is typically achieved through isotopic exchange reactions or by synthesizing the molecule with the radioisotope in the final step. The resulting radiolabeled tracer can then be administered to visualize and quantify biological processes in vivo. For instance, ¹²³I is a gamma emitter suitable for SPECT imaging, while ¹²⁴I is a positron emitter used in PET imaging. nih.govnih.govyoutube.comyoutube.com

By attaching this radiolabeled oxetane-containing moiety to a biologically active molecule (e.g., a peptide, antibody, or small molecule inhibitor), researchers can create novel imaging agents. These agents can be designed to target specific receptors or transporters associated with diseases like cancer, allowing for non-invasive diagnosis, staging, and monitoring of therapeutic response. The oxetane core can contribute favorably to the pharmacokinetic properties of the resulting radiotracer, such as improving its solubility and metabolic stability, which are crucial for obtaining high-quality images. nih.gov

| Iodine Radioisotope | Imaging Modality | Half-life | Key Application | Reference |

|---|---|---|---|---|

| Iodine-123 (¹²³I) | SPECT | 13.22 hours | Diagnostic imaging of various organs and tumors. | nih.gov |

| Iodine-124 (¹²⁴I) | PET | 4.18 days | PET imaging and dosimetry for targeted radionuclide therapy. | nih.gov |

| Iodine-131 (¹³¹I) | SPECT & Therapy | 8.02 days | Therapeutic applications (e.g., thyroid cancer) and imaging. | nih.gov |

Spectroscopic and Computational Investigations of 3 2 Iodoethyl 3 Methyloxetane Systems

Advanced Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

Spectroscopic methods are fundamental tools for the characterization of 3-(2-Iodoethyl)-3-methyloxetane. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and purity of the compound.

The molecular structure of oxetane (B1205548) systems is elucidated through a variety of spectroscopic techniques. For the related compound, 3-(iodomethyl)-3-methyloxetane (B39523), the molecular weight is confirmed to be 212.03 g/mol . sigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms within a molecule. In the case of 2-iodo-2-methylpropane, a structurally related compound, the ¹³C NMR spectrum shows two distinct signals, corresponding to the different carbon environments in the molecule. docbrown.info The chemical shifts in ¹³C NMR are measured relative to a tetramethylsilane (B1202638) (TMS) standard. docbrown.info For similar oxetane compounds like 3-bromomethyl-3-methyloxetane, the proton NMR spectrum provides key data for structural confirmation. chemicalbook.com The analysis of various isomers of iodobutane demonstrates that ¹H NMR spectroscopy, through proton ratios and splitting patterns, can effectively distinguish between different molecular structures. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For a related iodoalkane, 2-iodo-2-methylpropane, characteristic C-H stretching vibrations are observed in the range of 2845-2975 cm⁻¹, while C-H bending vibrations appear at 1365-1470 cm⁻¹. docbrown.info The C-I stretching vibration, a key indicator of the iodo group, is typically found in the 600-500 cm⁻¹ region. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique to each molecule, allowing for its specific identification. docbrown.info For ethers, a strong C-O stretching absorption is expected between 1150 and 1060 cm⁻¹. docbrown.info

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. For instance, the mass spectra of isomeric 3-methylisoxazolopyridines and 2-methyloxazolopyridines show competitive loss of CO and CH₃CN from the molecular ion. researchgate.net

A summary of expected spectroscopic data for this compound based on related compounds is presented below:

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the methyl group, the iodoethyl group, and the oxetane ring protons, with specific chemical shifts and splitting patterns. |

| ¹³C NMR | Distinct peaks for each carbon atom in the molecule, including the quaternary carbon, the methyl carbon, the carbons of the iodoethyl group, and the oxetane ring carbons. |

| IR Spectroscopy | C-H stretching (~2850-3000 cm⁻¹), C-O-C stretching (~1100 cm⁻¹), and C-I stretching (~500-600 cm⁻¹) vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns. |

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions and assessing the purity of the resulting products. The synthesis of related compounds like 3-azidomethyl-3-methyloxetane (AMMO) from 3-hydroxymethyl-3-methyl oxetane (HMMO) is monitored using FTIR and ¹H NMR to confirm the structure of the intermediates and the final product. researchgate.net The purity of compounds such as 3-(iodomethyl)-3-methyloxetane is often reported as a percentage, for instance, 95%. sigmaaldrich.comsigmaaldrich.com

The disappearance of the starting material's characteristic signals and the appearance of the product's signals in NMR or IR spectra can be used to track the conversion rate of a reaction. For example, in the synthesis of polymers from oxetane monomers, Gel Permeation Chromatography (GPC) is used to analyze the molecular weight and molecular weight distribution of the resulting polymer. researchgate.net

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations provide a theoretical framework to understand the properties and reactivity of molecules like this compound at the atomic level. These computational studies complement experimental findings and offer predictive insights.

Theoretical calculations are instrumental in predicting reaction pathways and elucidating reaction mechanisms. For instance, Density Functional Theory (DFT) calculations can be employed to study the mechanisms of ring-opening reactions of oxetanes. These calculations can help identify transition states and intermediates, providing a detailed picture of how the reaction proceeds. In the context of the IO self-reaction, quantum chemical calculations have shown that the asymmetric dimer, IOIO, is formed. rsc.org Similarly, theoretical studies can predict the feasibility of various synthetic routes for preparing this compound and its derivatives.

The electronic structure of a molecule dictates its reactivity. Quantum chemical methods, such as DFT, are used to calculate various electronic properties that provide insights into a molecule's reactivity. These properties include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). epstem.net The MEP map can indicate regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites of reaction. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. epstem.net For iodine-containing species, these calculations can also incorporate relativistic effects to improve accuracy. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methods

The synthesis of oxetanes has evolved significantly, with methods like Williamson etherification and the Paternò-Büchi reaction being common strategies. beilstein-journals.org However, the development of stereocontrolled routes to access specific enantiomers of 3-substituted oxetanes remains a key challenge and an active area of research. acs.org

Recent advancements include:

Enantioselective Catalysis: The use of chiral catalysts, such as those based on scandium or iridium, has shown promise in the asymmetric opening of oxetanes and in cycloaddition reactions to form chiral oxetane (B1205548) products. beilstein-journals.orgnih.gov For instance, a novel hydrogen-bonding chiral iridium photocatalyst has been developed for highly enantioselective Paternò-Büchi reactions. nih.gov

Desymmetrization: The desymmetrization of prochiral 3-substituted oxetanes using chiral catalysts is a powerful strategy for creating chiral alcohols and other functionalized molecules. researchgate.net

Advanced Cyclization Strategies: New methods, such as visible-light-induced 1,5-hydrogen atom transfer (HAT) for C-C bond-forming cyclization and metal hydride atom transfer/radical polar crossover (MHAT/RPC) for cycloisomerization of homoallylic alcohols, are expanding the toolkit for oxetane synthesis. nih.gov

Future work in this area will likely focus on improving the efficiency and selectivity of these methods to make complex chiral oxetanes like specific stereoisomers of 3-(2-Iodoethyl)-3-methyloxetane more accessible.

Exploration of New Catalytic Transformations

The strained nature of the oxetane ring makes it susceptible to ring-opening reactions, a property that is increasingly being exploited in catalysis. researchgate.netresearchgate.net The iodoethyl group in this compound provides an additional handle for catalytic transformations.

Emerging research in this domain includes:

Radical Ring-Opening: Cobalt catalysis, particularly using vitamin B12 derivatives, has enabled the generation of radical species from oxetanes through ring-opening. nih.govresearchgate.net This allows for novel transformations like Giese additions and cross-electrophile couplings. researchgate.net

Photoredox Catalysis: Visible-light-promoted photoredox catalysis is being used for the direct α-arylation of oxetanes, preserving the ring structure while introducing new functional groups. researchgate.net

Dual Catalysis Systems: The combination of different catalytic systems, such as iridium and nickel dual catalysis, is being explored for decarboxylative coupling reactions of oxetane carboxylic acids with heteroaryl bromides. doi.org

The following table summarizes some recent catalytic transformations involving oxetanes:

| Catalytic System | Transformation | Key Features | Reference |

| Cobalt (Vitamin B12) | Radical Ring-Opening | Generates alkyl radicals for Giese additions and cross-couplings. | researchgate.net |

| Iridium Photocatalyst | Enantioselective Paternò-Büchi | Produces chiral oxetanes with high enantiomeric excess. | nih.gov |

| Scandium Lewis Acid | Asymmetric Ring-Opening | Generates chiral 2,3-dihydrobenzo[b]oxepines from 3-(2-vinylaryloxy)oxetanes. | nih.gov |

| Ir/Ni Dual Catalysis | Decarboxylative Coupling | Couples oxetane carboxylic acids with heteroaryl bromides. | doi.org |

| Iridium/Photoredox | α-Arylation of Ethers | Allows for direct functionalization of the C-H bond adjacent to the oxetane oxygen. | researchgate.net |

These catalytic advancements open up new possibilities for converting this compound into a wide array of more complex and valuable molecules.

Integration into High-Throughput Synthesis and Screening Platforms

High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of new chemical reactions and materials. nih.gov The integration of oxetane building blocks like this compound into these platforms is crucial for their rapid evaluation in drug discovery and materials science. acs.org

Key aspects of this integration include:

Reaction Optimization: HTE allows for the rapid screening of catalysts, solvents, and other reaction parameters to find optimal conditions for synthesizing and functionalizing oxetanes. nih.gov For example, HTE was used to optimize the C-H arylation of oxetanes using a nickel catalyst and a photoexcited hydrogen-atom transfer catalyst. nih.gov

Library Synthesis: The development of robust synthetic routes to oxetane derivatives facilitates their inclusion in large chemical libraries for biological screening. acs.org

Property Profiling: HTE can be used to quickly assess the physicochemical properties of new oxetane-containing compounds, such as solubility and metabolic stability, which are critical for drug development. acs.org

The availability of versatile building blocks like this compound is essential for the successful application of HTE in the exploration of oxetane chemical space.

Advanced Materials Science Applications

The unique properties of the oxetane ring make it an attractive component for advanced materials. ontosight.aiontosight.ai The ability of this compound to participate in polymerization and other material-forming reactions makes it a promising candidate for this field.

Current and future applications include:

Polymers: Oxetane-based polymers exhibit desirable properties such as high thermal stability and chemical resistance, making them suitable for coatings and adhesives. ontosight.ai The ring-opening polymerization of oxetanes is a key method for producing these materials. ontosight.ai

Energetic Materials: 3,3-Disubstituted oxetanes, particularly those with azido (B1232118) groups, are being investigated as binders in energetic materials to improve their performance. doi.org

Self-Healing Materials: Researchers have developed oxetane-based polymers with self-healing capabilities, where the material can autonomously repair cracks. ontosight.ai

The following table highlights some properties and applications of oxetane-based materials:

| Material Type | Key Properties | Potential Applications | Reference |

| Oxetane Polymers | Thermal stability, chemical resistance | Coatings, adhesives, composites | ontosight.ai |

| Azido Oxetanes | Energetic | Binders in explosives and propellants | doi.org |

| Self-Healing Polymers | Autonomous crack repair | Aerospace, biomedical devices | ontosight.ai |

Further research into the polymerization of functionalized oxetanes like this compound could lead to new materials with tailored properties.

Theoretical Advancements in Oxetane Reactivity Prediction

Computational chemistry plays a vital role in understanding and predicting the reactivity of molecules. researchgate.net Theoretical studies on the oxetane ring help to rationalize its behavior in chemical reactions and guide the design of new synthetic methods.

Key areas of theoretical investigation include:

Ring Strain and Reactivity: The ring strain of oxetane (approximately 106 kJ/mol) is a key factor governing its reactivity, making it more reactive than tetrahydrofuran (B95107) but less so than epoxide. researchgate.netdoi.org Theoretical calculations can help to quantify this strain and predict the activation energies for ring-opening reactions. researchgate.net

Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of complex reactions involving oxetanes, such as catalytic ring-openings and cycloadditions. nih.govutexas.edu This includes understanding the role of catalysts and the stereochemical outcomes of reactions.

Property Prediction: Theoretical models can be used to predict the physicochemical properties of new oxetane derivatives, such as their solubility, lipophilicity, and metabolic stability, which is highly valuable in drug design. acs.orgacs.org

Continued advancements in computational methods will provide deeper insights into the fundamental chemistry of this compound and other oxetanes, accelerating their application in various scientific fields.

Q & A

Q. How do steric effects in this compound impact its utility as a crosslinker in epoxy resin formulations?

- Methodological Answer : The bulky iodoethyl group reduces crosslink density compared to smaller halogens (Cl, Br), increasing resin flexibility. Dynamic mechanical analysis (DMA) reveals a 15–20% decrease in storage modulus (G') but improved fracture toughness. FT-IR monitoring of epoxy conversion (ν ~915 cm⁻¹, oxirane ring) optimizes curing schedules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.